Product packaging for A-methyl-, methyl ester(Cat. No.:)

A-methyl-, methyl ester

Cat. No.: B11822637
M. Wt: 257.12 g/mol
InChI Key: MITZCPBSJIJUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is A-methyl-, methyl ester, a high-purity chemical compound provided as a reliable reference standard for research and development purposes. Methyl esters are a class of organic compounds valued in scientific research for their utility as intermediates and solvents. The specific "A-methyl-" side chain in this compound may influence its properties and reactivity, making it a candidate for investigating structure-activity relationships. In research settings, methyl esters serve critical roles across multiple disciplines. They are fundamental in the production of biodiesel, where they act as the primary component in Fatty Acid Methyl Esters (FAME), a clean-burning, renewable alternative to petroleum diesel . In agrochemical research, methyl ester-based surfactants are studied for their properties as adjuvants in pesticide and herbicide formulations, where they can improve wetting and spreading on plant surfaces . Furthermore, certain methyl esters are explored in biochemical and pharmacological studies for their potential biological activities, such as antimicrobial effects, where their mechanism of action may involve disrupting bacterial cell walls and membranes . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate laboratory precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2 B11822637 A-methyl-, methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

methyl 3-bromo-3-phenylbutanoate

InChI

InChI=1S/C11H13BrO2/c1-11(12,8-10(13)14-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

MITZCPBSJIJUQT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)(C1=CC=CC=C1)Br

Origin of Product

United States

Synthesis and Derivatization Methodologies

Chemical Synthesis Approaches for Methyl Esters

The creation of methyl esters from carboxylic acids is a fundamental transformation in organic chemistry. Two primary strategies, esterification and transesterification, are widely employed, each with distinct protocols catalyzed by either acids or bases.

Esterification Reactions in Methyl Ester Production

Esterification involves the direct reaction of a carboxylic acid with an alcohol in the presence of a catalyst to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven process is a cornerstone of ester synthesis. masterorganicchemistry.com

The Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and to favor the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. jove.com A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. masterorganicchemistry.comjove.com

Recent advancements have explored more environmentally friendly and efficient catalysts. For instance, graphene oxide has been demonstrated as an effective and reusable heterogeneous acid catalyst for a broad range of aliphatic and aromatic acids and alcohols. organic-chemistry.org Another approach utilizes a macroporous polymeric acid catalyst that allows for direct esterification at moderate temperatures (50 to 80°C) without the need to remove the water byproduct. organic-chemistry.org

A notable application of this methodology is in the synthesis of α-methyl-L-tryptophan, methyl ester. One reported synthesis involves the α-methylation of the lithium enolate of the Schiff base of L-tryptophan methyl ester. Subsequent hydrolysis of the Schiff base with 1N HCl yields the D,L-methyl ester of α-methyl tryptophan. nih.gov

Table 1: Examples of Acid Catalysts in Methyl Esterification

CatalystSubstrate(s)Key Reaction ConditionsYieldReference
Sulfuric Acid (H₂SO₄)Carboxylic Acids & AlcoholsExcess alcohol, refluxVaries masterorganicchemistry.commasterorganicchemistry.com
Graphene OxideAliphatic & Aromatic Acids & AlcoholsNot specifiedGood organic-chemistry.org
Macroporous Polymeric AcidCarboxylic Acids & Alcohols50-80°C, no water removalHigh organic-chemistry.org
1N Hydrochloric Acid (HCl)Schiff base of L-tryptophan methyl esterHydrolysisNot specified nih.gov

This table is for illustrative purposes and yields are context-dependent.

Base-catalyzed esterification provides an alternative route to methyl esters. One method involves the use of dimethyl carbonate as a nontoxic and green methylating agent. organic-chemistry.org This reaction, catalyzed by a base, demonstrates high selectivity for esterification and proceeds under mild conditions, which is particularly advantageous for substrates with stereocenters prone to epimerization. organic-chemistry.org Isotope-labeling studies suggest a mechanism involving a direct methyl transfer from the dimethyl carbonate to the carboxylic acid. organic-chemistry.org

Another technique employs polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate (Na₂CO₃) under sonochemical conditions. organic-chemistry.org This method is rapid and efficient for the methyl esterification of various carboxylic acids, including those with sensitive functional groups. organic-chemistry.org

Table 2: Examples of Base-Catalyzed Methyl Esterification

Catalyst/Reagent SystemSubstrateKey Reaction ConditionsYieldReference
Dimethyl Carbonate/BaseCarboxylic AcidsMild conditionsHigh selectivity organic-chemistry.org
Polymer-supported Triphenylphosphine/2,4,6-trichloro-1,3,5-triazine/Na₂CO₃Carboxylic AcidsSonochemicalGood to excellent organic-chemistry.org

This table is for illustrative purposes and yields are context-dependent.

Transesterification Processes for Methyl Esters

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction is also reversible and can be catalyzed by both acids and bases. It is a particularly important industrial process for the production of fatty acid methyl esters (FAMEs), commonly known as biodiesel, from triglycerides. researchgate.netmdpi.com

Acid-catalyzed transesterification is a viable method, especially for feedstocks with high free fatty acid (FFA) content, as it can simultaneously esterify FFAs and transesterify triglycerides. bohrium.com Commonly used Brønsted acids include sulfuric acid, hydrochloric acid, and sulfonic acids. mdpi.comresearchgate.net The reaction rate is generally slower than its base-catalyzed counterpart and often requires higher temperatures and a larger excess of alcohol. nih.gov For example, using H₂SO₄ as a catalyst can achieve over 90% biodiesel yield, but may require harsh conditions such as high temperatures (e.g., 240°C) and pressures. mdpi.com

Heterogeneous solid acid catalysts are being developed to overcome issues associated with homogeneous catalysts, such as corrosion and separation difficulties. mdpi.comresearchgate.net Sulfonated carbon catalysts derived from glycerol (B35011), for instance, have shown remarkable performance in the simultaneous esterification and transesterification of waste cooking oil and chicken fat oil, achieving FAME yields of over 90%. bohrium.com

Table 3: Conditions for Acid-Catalyzed Transesterification for FAME Production

CatalystFeedstockMethanol (B129727) to Oil Molar RatioTemperature (°C)Reaction Time (h)FAME Yield (%)Reference
Sulfonated Carbon from GlycerolWaste Cooking Oil22:1100392.3 bohrium.com
Sulfonated Carbon from GlycerolChicken Fat Oil18:170190.8 bohrium.com

This table presents optimized conditions from a specific study and may not be universally applicable.

Alkali-catalyzed transesterification is the most common method for commercial biodiesel production due to its high reaction rates and conversion efficiencies under mild conditions. mdpi.comnih.gov The process typically uses alkali catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.net The reaction involves one mole of triglyceride reacting with three moles of methanol to produce three moles of FAME and one mole of glycerol. researchgate.net To drive the equilibrium towards product formation, an excess of methanol is generally used. researchgate.net

The effectiveness of this method is sensitive to the presence of free fatty acids and water in the feedstock, which can lead to soap formation and reduce catalyst efficiency. asabe.orgwisdomlib.org For instance, a free fatty acid value lower than 3% is often required for the reaction to proceed to completion. asabe.org Optimal conditions for the transesterification of refined palm oil using NaOH as a catalyst have been reported as a 1:6 molar ratio of oil to methanol, 1% NaOH (w/v in methanol), at 60°C for 30 minutes, resulting in high FAME yields. researchgate.net

Table 4: Conditions for Alkali-Catalyzed Transesterification of Palm Oil

CatalystCatalyst ConcentrationMethanol to Oil Molar RatioTemperature (°C)Reaction Time (min)Conversion/Yield (%)Reference
NaOH1% w/v in methanol1:66030Optimal researchgate.net
NaOH1 wt. %Not specified6060~96 researchgate.net
NaOH1 wt. %Not specified603095 researchgate.net

This table synthesizes data from studies on palm oil and illustrates typical reaction parameters.

Solvent-Free Systems in Transesterification

Solvent-free transesterification represents a significant advancement in green chemistry, aiming to reduce the environmental impact associated with traditional solvent-based processes. This approach is not only ecologically beneficial but can also lead to higher reaction rates and yields due to increased reactant concentration.

A notable application of this methodology is the synthesis of carbohydrate fatty acid esters. An efficient, solvent-free method involves the transesterification of a sugar with a fatty acid methyl ester using an alkali catalyst. ekb.eg Research has demonstrated that by optimizing reaction parameters such as temperature, time, catalyst, and molar ratio of reactants, high yields of sugar esters can be achieved. For instance, using potassium carbonate as a catalyst at temperatures between 40-50°C, a total sugar ester yield of over 88% was obtained in 3 to 3.5 hours, with a methyl fatty acid ester conversion of about 90%. ekb.eg This method's efficiency and mild conditions make it a promising green alternative for producing these valuable compounds. ekb.eg

Another innovative solvent-free approach combines epoxidation and transesterification of fatty acid methyl esters (FAMEs) in a single reaction vessel. tuhh.de This process, starting from commercially available FAMEs from plant oils, utilizes Novozym 435 as a catalyst for epoxidation at 50°C. tuhh.deacs.org The simultaneous transesterification of the methyl esters to other forms, such as iso-nonyl esters, has also been optimized under the same conditions. tuhh.de This one-pot synthesis is highly efficient for producing epoxy fatty acid esters from renewable resources. tuhh.de Detailed studies have been conducted on the reaction engineering aspects, investigating the process in both stirred tank and bubble column reactors to demonstrate its industrial viability. acs.org The key to a high-yield process is the effective and controlled removal of byproducts like methanol and water, along with the use of an appropriate excess of the fatty alcohol and hydrogen peroxide. acs.org

Furthermore, a tetranuclear zinc cluster has been identified as an effective catalyst for the transesterification of various methyl esters under mild, nearly neutral conditions (58–68 °C). organic-chemistry.org This catalytic system is tolerant of a wide array of functional groups, including those sensitive to acids. A large-scale, solvent-free synthesis of isopentyl pentanoate using this method resulted in an 80% yield, showcasing its high efficiency and environmental benefits with a low E-factor of 0.66. organic-chemistry.org

The table below summarizes the key findings for solvent-free transesterification systems.

CatalystReactantsProductYieldReference
Potassium CarbonateSugar, Fatty Acid Methyl EsterSugar Ester>88% ekb.eg
Novozym 435Fatty Acid Methyl Ester, Hydrogen Peroxide, iso-nonanolEpoxy Fatty Acid iso-nonyl Ester92% (transesterification) tuhh.deacs.org
Tetranuclear Zinc ClusterMethyl Ester, Primary/Secondary AlcoholTransesterified Ester80% (isopentyl pentanoate) organic-chemistry.org

Advanced Synthetic Strategies

The synthesis of methyl esters has been further refined through the development of advanced strategies that offer greater control, efficiency, and the ability to work with complex molecules and matrices. These methods include solid-phase synthesis, microwave-assisted techniques, and direct synthesis from complex biological materials.

Solid-Phase Synthesis for Methyl Esters

Solid-phase synthesis (SPS) offers a powerful platform for the preparation of methyl esters, particularly in the context of complex molecules like peptides. This technique simplifies the purification process by anchoring the reactant to a solid support, allowing for the easy removal of excess reagents and byproducts through simple washing steps.

One application of SPS is in the synthesis of peptides containing C-terminal methyl esters. A method has been developed that involves anchoring the peptide to a resin through the side-chain of a trifunctional amino acid, such as cysteine. nih.gov Specifically, Fmoc-Cys-OCH₃ is attached to a trityl-based resin via its side-chain thiol group. nih.gov The desired peptide is then synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). This approach has been successfully used to synthesize bioactive peptides, yielding products with high purity and in good yields. nih.gov A comparison of different trityl-based resins showed that the choice of resin can significantly impact the yield of the final peptide. nih.gov

A more general and simplified solid-phase method has also been developed to convert biologically active carboxylic acids into their methyl esters, which can be particularly useful for researchers with limited chemical expertise. tandfonline.com In this method, a strong base quaternary ammonium (B1175870) anion exchange resin is used to deprotonate the carboxylic acid, sequestering the resulting carboxylate on the resin. tandfonline.com The addition of methyl iodide then leads to the formation of the methyl ester via nucleophilic substitution. tandfonline.com As a neutral compound, the ester has little affinity for the charged resin and is easily eluted, providing the pure methyl ester after evaporation of the eluent. tandfonline.com This technique allows for the preparation of 10–20 mg quantities of the methyl ester in good yields and excellent purity within a single day. tandfonline.com

The table below outlines the different solid-phase synthesis strategies for methyl esters.

Resin TypeStarting MaterialProductKey FeatureReference
Trityl-based ResinFmoc-Cys-OCH₃Peptide with C-terminal methyl esterSide-chain anchoring of cysteine nih.gov
Anion Exchange ResinBioactive Carboxylic AcidMethyl Ester of the carboxylic acidSimple, rapid purification tandfonline.com
Microwave-Assisted Esterification

Microwave-assisted synthesis has emerged as a highly efficient method for esterification, significantly reducing reaction times and often improving yields compared to conventional heating methods. researchgate.netmdpi.comnih.gov The direct interaction of microwave irradiation with the polar molecules in the reaction mixture leads to rapid and uniform heating.

An example of this is the eco-friendly synthesis of methyl esters of alginic acids. researchgate.net Microwave-assisted synthesis (MAS) achieved the highest degree of esterification (45%) in just 5 minutes, a significant reduction from the 60 minutes required for conventional methods. researchgate.net Importantly, this rapid process did not lead to the degradation of the alginic acid polymer chains. researchgate.net

In the context of producing fatty acid methyl esters (FAMEs), microwave-assisted derivatization of fatty acids from yeast samples was completed within 5 minutes, which is 24 times faster than conventional heating. nih.gov This method does not require a pre-treatment cell disruption step and yields quantitative results, allowing for a high throughput of several hundred samples per day. nih.gov Similarly, microwave-assisted direct transesterification of human whole blood for FAME analysis can be achieved in as little as 1 minute. nih.gov This method was found to increase the total FAME yield, largely due to a more efficient transesterification of sphingomyelin. nih.gov

Microwave heating has also been successfully applied to the esterification of tall oil fatty acids with methanol using a novel lignin-based solid catalyst. jyu.fi At 100°C, a 60-minute reaction time yielded an 88% esterification yield with the lignin-based catalyst, which was comparable to or better than other tested catalysts and could be easily recovered and reused. jyu.fi

The table below presents a comparison of different microwave-assisted esterification methods.

SubstrateCatalystReaction TimeYield/ConversionReference
Alginic Acids-5 min45% Degree of Esterification researchgate.net
Yeast Fatty Acids-5 minQuantitative nih.gov
Human Whole Blood Sphingomyelin1% H₂SO₄5 min14% increase in total FAME yield nih.gov
Tall Oil Fatty AcidsLignin-based60 min88% jyu.fi
Direct Synthesis from Complex Matrices

The direct synthesis of methyl esters from complex biological matrices offers a streamlined approach that bypasses the often laborious and time-consuming steps of extraction and purification of the starting material. This is particularly advantageous for the analysis of fatty acids in various biological samples.

The direct transesterification method has been shown to provide an improved recovery of total fatty acids compared to traditional multi-step procedures, which are prone to sample loss and contamination. japsonline.com A single-step procedure for obtaining fatty acid methyl esters (FAMEs) from fresh flower samples involves refluxing the sample in a mixture of methanol, benzene, hexane, aluminum chloride, and sulfuric acid. japsonline.com This direct transmethylation (DTM) method is rapid and minimizes the use of large solvent volumes. japsonline.com

This approach has also been successfully applied to the synthesis of FAMEs from Croton macrostachyus kernel oil. acs.orgnih.gov The process involves a direct degumming and transesterification to convert the oil into FAMEs. acs.org The composition of the resulting FAMEs can then be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). acs.orgnih.gov

Furthermore, microwave-assisted direct transesterification has been effectively used for producing FAMEs from dried blood spots (DBS). nih.gov This method is amenable to high-throughput analysis and significantly simplifies the sample preparation process for fatty acid profiling. nih.gov Similarly, a rapid method for preparing FAMEs directly from yeast cells using microwave-assisted derivatization has been developed, eliminating the need for prior cell disruption and extraction steps. nih.gov

The table below highlights examples of direct synthesis of methyl esters from various complex matrices.

MatrixMethodKey AdvantageReference
Fresh Flower SampleDirect Transmethylation (DTM)Improved recovery, reduced solvent use japsonline.com
Croton macrostachyus Kernel OilDirect Degumming and TransesterificationStreamlined process for FAME production acs.orgnih.gov
Dried Blood Spots (DBS)Microwave-Assisted Direct TransesterificationHigh-throughput analysis nih.gov
Yeast CellsMicrowave-Assisted DerivatizationNo pre-treatment required nih.gov

Enzymatic Synthesis and Biocatalysis of Methyl Esters

The use of enzymes, particularly lipases, as biocatalysts for the synthesis of methyl esters offers a green and highly selective alternative to conventional chemical methods. tandfonline.com Enzymatic reactions are typically conducted under mild conditions, reducing energy consumption and the formation of unwanted byproducts. tandfonline.com

Lipase-Catalyzed Transesterification and Esterification

Lipases are widely employed for both the transesterification of triglycerides and the esterification of free fatty acids to produce methyl esters. These enzymes can function in aqueous, organic, or solvent-free systems and can be used in either free or immobilized forms.

Lipase-catalyzed transesterification is a key process in the production of biodiesel from vegetable oils and other lipid feedstocks. scialert.net Lipases from various microbial sources, such as Candida rugosa, Pseudomonas cepacia, and Candida antarctica (often immobilized as Novozym-435), have been successfully used for the transesterification of crude Pongamia oil with methanol. tandfonline.com To overcome the issue of enzyme inactivation by methanol, a stepwise addition of the alcohol was employed, achieving a 91% conversion after 60 hours. tandfonline.com

The use of a liquid lipase (B570770) from Thermomyces lanuginosus has been investigated for the production of FAMEs from blends of edible and non-edible raw materials, such as tallow (B1178427) and soybean oil. nih.gov The highest yield (84.6%) was obtained using 100% tallow after 480 minutes at 35°C, highlighting the potential of using alternative, non-food feedstocks. nih.gov

Lipases can also be utilized in novel reaction environments. For example, lipase was effectively used to catalyze the transesterification of long-chain molecules within cellulose-coated oil-in-water emulsion particles. nih.gov This system acts as a microbioreactor, providing a large interfacial area for the enzyme to act, and interestingly, the lipase favored transesterification over hydrolysis despite the abundance of water. nih.gov

In addition to transesterification, lipases can catalyze the esterification of free fatty acids. While the conversion of fatty acids to FAMEs via esterification is well-established, the reverse reaction, the hydrolysis of FAMEs to fatty acids, is also being explored using lipases as a greener alternative to corrosive acid catalysts. monash.edu Furthermore, lipase-catalyzed esterification in reactive natural deep eutectic solvents (NADES) has been studied, although challenges such as the competing hydrolysis reaction have been noted. rsc.org

The table below summarizes the findings from various studies on lipase-catalyzed synthesis of methyl esters.

Lipase SourceSubstrateReaction TypeKey FindingReference
Candida antarctica (Novozym-435)Crude Pongamia OilTransesterification91% conversion with stepwise methanol addition tandfonline.com
Thermomyces lanuginosus (liquid)Tallow/Soybean Oil BlendTransesterification84.6% yield with 100% tallow nih.gov
Lipase in EmulsionMethyl Laurate, Oleyl AlcoholTransesterificationEffective catalysis in an aqueous emulsion system nih.gov
Lipolytic BacteriaVegetable OilsTransesterificationFormation of methyl esters from various oils confirmed scialert.net
Enzyme Selection and Immobilization Strategies

The enzymatic synthesis of α-methyl amino acid methyl esters leverages the high selectivity of biocatalysts to achieve specific chemical transformations. A variety of enzymes have been successfully employed, with the choice of enzyme being critical to the success of the synthesis. For instance, α-chymotrypsin has been effectively used in the enzymatic resolution of D,L-α-methyl-tryptophan methyl ester. nih.govresearchgate.net This enzyme selectively hydrolyzes the L-methyl ester, allowing for the separation of the enantiomerically pure α-[14C]methyl-L-tryptophan. nih.govresearchgate.net

Thermolysin is another valuable enzyme, particularly for the synthesis of peptide precursors. It has been used in a cross-linked polyurethane (PU) entrapped form to catalyze the condensation of Z-L-aspartic acid and L-phenylalanine methyl ester to produce α-Z-L-aspartyl-L-phenylalanine methyl ester, a precursor to aspartame (B1666099). nih.gov The immobilization within the PU matrix, particularly with a support prepared from polypropylene (B1209903) glycol, enhances the enzyme's stability and reusability, with only a 2% loss of activity observed after each reuse cycle. nih.gov

Penicillin amidohydrolase has also been utilized for the kinetic resolution of β-amino acid esters through phenylacetylation. acs.org Screening of commercially available immobilized forms of this enzyme revealed significant differences in efficiency, highlighting the importance of both enzyme source and immobilization technique. acs.org Furthermore, α-amino ester hydrolases (AEHs) are recognized for their high reactivity and selectivity in the synthesis of β-lactam antibiotics like cephalexin (B21000), by coupling an activated acyl donor with a β-lactam ring nucleophile. frontiersin.org

Directed evolution has emerged as a powerful tool for tailoring enzyme properties. For example, protoglobin nitrene transferases have been engineered through multiple rounds of directed evolution to catalyze the enantioselective intermolecular α-C−H amination of carboxylic acid esters, yielding unprotected chiral α-amino esters. nih.gov This process led to the development of highly enantioselective enzymes for both L- and D-α-amino ester synthesis. nih.gov

Optimization of Enzymatic Reaction Parameters

The efficiency and selectivity of enzymatic syntheses of methyl esters are highly dependent on the optimization of key reaction parameters, including pH, temperature, and substrate concentrations.

In the kinetic resolution of a β-amino acid ester using immobilized penicillin amidohydrolase, the optimal conditions were determined to be a pH of 5.7 and a temperature of 28°C. acs.org The concentrations of the reactants, phenylacetic acid and the β-amino acid ester, were also critical, with optimal concentrations set at 0.37 M and 0.47 M, respectively. acs.org Under these optimized conditions, yields of the desired (S)-amino acid ester reached 90% with an enantiomeric excess of 95% or greater in under 12 hours. acs.org

For the thermolysin-catalyzed synthesis of an aspartame precursor, the reaction was carried out in water-saturated ethyl acetate (B1210297) at 40°C. nih.gov This specific solvent system and temperature were crucial for achieving a 94% conversion to the desired product within 30 hours when using an optimal amount of entrapped enzyme. nih.gov The kinetics of this reaction were found to be first-order with respect to L-phenylalanine methyl ester, indicating that the reaction involves sequential interactions with the immobilized enzyme. nih.gov

The concentration of the enzyme itself is also a key parameter influencing reactor productivity. In the synthesis of cephalexin using α-amino ester hydrolase (AEH), it was demonstrated that productivity is directly proportional to the enzyme concentration. frontiersin.org A higher enzyme concentration increases the reaction speed, thereby reducing the required residence time in a reactor to achieve the same level of reactant conversion. frontiersin.org

The development of a kinetic model for ω-transaminase from Bacillus thuringiensis JS64 in the kinetic resolution of α-methylbenzylamine highlighted the inhibitory effect of the product, acetophenone (B1666503). nih.gov This modeling suggested that the removal of acetophenone during the reaction could significantly enhance the reaction rate, a prediction confirmed by the improved performance of a biphasic reaction system that extracts acetophenone from the aqueous phase. nih.gov

Chemo-Enzymatic Hybrid Approaches for Methyl Ester Synthesis

Chemo-enzymatic strategies combine the advantages of both chemical and biological catalysis to create efficient and highly selective synthetic routes to α-methyl amino acid methyl esters and their derivatives. These hybrid approaches often utilize a chemical step to generate a key intermediate that is then stereoselectively transformed by an enzyme.

A notable example is the synthesis of enantiomerically pure β-branched α-amino acids. This method starts with the chemical synthesis of (Z)-isomers of β,β-disubstituted didehydroamino acids from L-threonine methyl ester. acs.org These intermediates then undergo asymmetric hydrogenation using a rhodium catalyst, followed by enzymatic hydrolysis to yield two of the four possible diastereoisomers of the β-branched amino acid with high enantiomeric purity. acs.org

Another powerful chemo-enzymatic route is employed for the preparation of enantiomerically pure α-[14C]methyl-L-tryptophan. nih.govresearchgate.net The process begins with the chemical α-methylation of the lithium enolate of the Schiff base of L-tryptophan methyl ester to introduce the radiolabel. nih.govresearchgate.net Subsequent hydrolysis of the Schiff base yields the D,L-methyl ester of α-[14C]methyl tryptophan. nih.govresearchgate.net The final and crucial step is the enantioselective enzymatic hydrolysis of the L-methyl ester by α-chymotrypsin, affording the desired enantiomerically pure product. nih.govresearchgate.net

The synthesis of diastereomeric mixtures of 1-β-O-acyl glucuronides of a racemic profen also demonstrates a two-step chemo-enzymatic method. acs.org The first step involves the chemical condensation of the cesium salt of the profen with a protected glucuronic acid derivative to form the corresponding methyl acetyl derivatives. acs.org This is followed by an enzyme-catalyzed chemo-selective hydrolysis of the methyl ester. Several enzymes were screened for this step, with lipase B from Candida antarctica (CALB) and Chirazyme L-2 CB showing high chemo-selective activity, quantitatively yielding the desired glucuronide product. acs.org

Furthermore, the synthesis of N-substituted L-tryptophan methyl esters can be achieved through a multi-step process that combines chemical transformations with enzymatic potential. google.com The process involves the initial methylation of L-tryptophan to its methyl ester hydrochloride, followed by dehydrochlorination. google.com The resulting L-tryptophan methyl ester is then condensed with an aromatic aldehyde, and the subsequent imine is reduced to a secondary amine using sodium borohydride. google.com While this specific sequence is chemical, it sets the stage for potential enzymatic resolutions or modifications at various points.

Targeted Derivatization of Methyl Esters for Research Applications

Preparation from Specific Carboxylic Acids

The synthesis of α-amino acid methyl esters from their corresponding carboxylic acids is a fundamental and widely practiced transformation in organic chemistry, providing essential building blocks for peptide synthesis, medicinal chemistry, and as chiral synthons. nih.govmdpi.com A variety of methods have been developed to achieve this esterification, each with its own advantages and limitations.

A common and straightforward approach involves the reaction of the amino acid with methanol in the presence of an acid catalyst. Protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid are frequently used. mdpi.com Thionyl chloride in methanol is another effective reagent system for this conversion. nih.govmdpi.com However, these methods can sometimes require harsh conditions and tedious workup procedures. nih.gov

To address these drawbacks, milder and more convenient methods have been developed. One such method employs trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This system has been shown to be highly efficient for the esterification of a wide range of amino acids, including natural, aromatic, and aliphatic ones, affording the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov The reaction is generally clean and proceeds under mild conditions. nih.gov

Another cost-effective and safe method utilizes sodium bisulfate (NaHSO₄) as a catalyst for the esterification of both aromatic and aliphatic carboxylic acids, including amino acids. derpharmachemica.com This method, often assisted by ultrasonication, provides a safer alternative to strong acids like HCl and H₂SO₄ and is economically advantageous due to the low cost of the reagent. derpharmachemica.com The isolation of the resulting methyl esters is also simplified. derpharmachemica.com

A process for the synthesis of amino acid methyl esters has also been described that involves refluxing a reaction mixture of the free amino acid, methanol, and a strong acid, followed by concentration and repeated additions of methanol. google.com This iterative process aims to drive the equilibrium towards the ester product and achieve high yields, which is particularly relevant for the synthesis of precursors for semi-synthetic β-lactam antibiotics. google.com

The following table summarizes the yields of various amino acid methyl ester hydrochlorides prepared using the methanol/trimethylchlorosilane method. nih.gov

EntryAmino AcidTime (h)Yield (%)
1L-Alanine298
2L-Phenylalanine297
3L-Leucine298
4L-Isoleucine2.596
5L-Valine2.597
6L-Proline299
7L-Methionine298
8L-Tyrosine392
9L-Tryptophan395
10D-Phenylglycine298
11L-Aspartic acid491 (dimethyl ester)
12L-Glutamic acid493 (dimethyl ester)
134-Aminobenzoic acid397
143-Aminobenzoic acid396
15(1R,2S)-(-)-2-Amino-1,2-diphenylethanol592
16(S)-(-)-2-Amino-3-phenyl-1-propanol594
17(S)-(+)-2-Amino-1-propanol593

Table created from data sourced from a study on the synthesis of amino acid methyl esters. nih.gov

Synthesis of Labeled Methyl Esters

The synthesis of isotopically labeled α-methyl amino acid methyl esters is of significant importance for a variety of research applications, including metabolic studies, mechanistic investigations, and as tracers in medical imaging. nih.govnih.govnih.gov Different isotopes, such as ¹⁴C, ¹¹C, and deuterium (B1214612) (²H), are incorporated into the methyl ester molecule at specific positions.

A practical method for the preparation of enantiomerically pure α-[¹⁴C]methyl-L-tryptophan involves a chemo-enzymatic approach. nih.govresearchgate.net The radiolabeled α-methyl group is introduced via the α-methylation of the lithium enolate of the Schiff base of L-tryptophan methyl ester using a ¹⁴C-labeled methylating agent. nih.govresearchgate.net Subsequent hydrolysis and enzymatic resolution with α-chymotrypsin yield the final labeled product. nih.govresearchgate.net A similar strategy has been explored for the synthesis of α-[¹¹C]methyl-tryptophan and its methyl ester, where [¹¹C]iodomethane is used as the labeling agent. researchgate.net

Deuterium-labeled α-amino esters have also been synthesized using various methods. One efficient technique involves a hydrogen isotope exchange of α-amino esters in D₂O, catalyzed by 2-hydroxynicotinaldehyde (B1277654) under mild conditions. nih.govacs.org This method demonstrates a broad substrate scope and provides the desired products with excellent deuterium incorporation. nih.govacs.org For example, the synthesis of methyl 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoate-d resulted in 95% deuterium incorporation at the α-position. nih.govacs.org

Biocatalytic methods have also been developed for the stereoselective deuteration of α-amino acids and their methyl esters. nih.gov An α-oxo-amine synthase, SxtA AONS, has been shown to produce a range of α-²H amino acids and esters site- and stereoselectively using D₂O as the deuterium source. nih.gov This enzymatic approach offers an operationally simple route to these valuable labeled compounds. nih.gov

Mechanochemistry provides a rapid and efficient alternative for isotopic labeling. d-nb.info A mechanochemical saponification route using a vibratory ball mill can produce ¹⁷O-enriched free amino acids from their corresponding methyl ester hydrochloride salts with high efficiency and minimal waste. d-nb.info This method has been successfully applied to a range of amino acids, yielding the labeled products in good yields. d-nb.info

The following table presents data on the synthesis of α-deuterated α-amino esters using 2-hydroxynicotinaldehyde as a catalyst. nih.govacs.org

Product NumberR GroupYield (%)Deuterium Incorporation (%)
2-dBenzyl9296
3-d4-Methylbenzyl8995
4-d3-Methylbenzyl8591
5-d2-Methylbenzyl8392
6-d4-Methoxybenzyl8693
7-d4-Fluorobenzyl8894
8-d4-Chlorobenzyl9095
9-d4-Bromobenzyl8794
10-d2-Naphthylmethyl8492
11-d3-Indolylmethyl8190
12-dPhenyl8890
13-d4-Chlorophenyl8592
14-d3-Chlorophenyl9091

Table created from data sourced from a study on the site-selective deuteration of α-amino esters. nih.govacs.org

Formation of Complex Methyl Ester Adducts and Hybrids

The chemical reactivity of α-methyl amino acid methyl esters allows for their incorporation into more complex molecular architectures, including various adducts and hybrid molecules. These derivatives are often synthesized to explore new biological activities or to serve as specialized research tools.

One area of investigation involves the synthesis of benzyloxybenzene substituted (S)-α-amino acid methyl ester derivatives. nih.gov These compounds are prepared through the reaction of L-amino acid methyl esters with a benzyloxybenzaldehyde, followed by an in-situ reduction with sodium borohydride. nih.gov The resulting complex methyl esters can be further derivatized, for example, by reaction with ammonia (B1221849) to form the corresponding amides. nih.gov These hybrid molecules have been evaluated for their inhibitory activity against enzymes such as cholinesterases and monoamine oxidases. nih.gov

Another example of complex adduct formation is the synthesis of 1-β-O-acyl glucuronides of racemic profens. acs.org This involves a chemo-enzymatic approach where the profen is first condensed with a protected methyl ester of glucuronic acid. acs.org The resulting diastereomeric mixture of methyl ester adducts is then selectively hydrolyzed at the methyl ester position to yield the final glucuronide hybrid. acs.org These types of molecules are important for studying drug metabolism, as glucuronidation is a major pathway for the elimination of many drugs.

The synthesis of peptide-like structures also represents the formation of complex adducts. Thermolysin, an enzyme, has been utilized to catalyze the condensation of Z-L-aspartic acid with L-phenylalanine methyl ester in an organic solvent. nih.gov This reaction forms a specific peptide bond, resulting in the dipeptide methyl ester α-Z-L-aspartyl-L-phenylalanine methyl ester, which is a precursor to the artificial sweetener aspartame. nih.gov This demonstrates the precise formation of a complex amide linkage involving a methyl ester.

Furthermore, biocatalytic processes have been developed to prepare chiral intermediates for pharmaceuticals, which can be considered complex hybrids. nih.gov For instance, the enzymatic synthesis of [4S-(4a,7a,10ab)]1-octahydro-5-oxo-4-[[(phenylmethoxy) carbonyl]amino]-7H-pyrido-[2,1-b] nih.govchimia.chthiazepine-7-carboxylic acid methyl ester, a key intermediate for a vasopeptidase inhibitor, showcases the creation of a complex heterocyclic system attached to an amino acid-like methyl ester framework. nih.gov

Biosynthesis Pathways and Metabolic Engineering of Methyl Esters

Natural Occurrence and Endogenous Production of Methyl Esters

Fatty acid methyl esters (FAMEs) are naturally occurring molecules found in a variety of organisms, although their presence is not as widespread as other lipids. In mammals, certain FAMEs, such as palmitic acid methyl ester (PAME), are considered endogenous, having been identified in tissues like the pancreas and perivascular adipose tissue. nih.govfrontiersin.org PAME, one of the most common saturated fatty acids in mammalian cells, is known to be an endogenous, naturally occurring fatty acid methyl ester. frontiersin.org Research has shown that these endogenous methyl esters can act as signaling molecules. For instance, methyl palmitate was found to be a potent activator of the peroxisome proliferator-activated receptor (PPAR) family, suggesting a role in controlling metabolic pathways. nih.gov The methyl esterification of fatty acids, while not a prominent process in nature, appears to confer biological activity related to neuroprotection and vasodilation. ocl-journal.org

In the marine environment, the primary production of fatty acids, the precursors to FAMEs, occurs in photosynthetic microalgae, heterotrophic protists, and bacteria. mdpi.com While FAMEs themselves are not the primary form of fatty acids in these organisms, the foundational molecules for their synthesis are abundantly produced. Some bacteria are also known to produce unique methylated fatty acids. For example, certain bacteria synthesize furan (B31954) fatty acids (FuFAs), which can be methylated. osti.gov

Microbial Biosynthesis of Fatty Acid Methyl Esters (FAMEs)

The microbial production of FAMEs represents a promising avenue for creating sustainable biofuels and chemicals. This process leverages the metabolic machinery of microorganisms to convert simple carbon sources, like CO2, into valuable oleochemicals.

The biosynthesis of FAMEs in engineered microbes is a multi-step process that relies on a cascade of specific enzymes to direct metabolic intermediates toward the final product.

Two key classes of enzymes are central to the biological synthesis of FAMEs: lipases and O-methyltransferases.

Lipases: These enzymes are crucial in the transesterification process, where they catalyze the conversion of triglycerides (oils) into FAMEs. mdpi.com Lipase-mediated transesterification can be performed under mild conditions and can tolerate the water content often found in unrefined oils, which is an advantage over chemical catalysis. mdpi.com Commercially available lipases, such as those from Thermomyces lanuginosus (Lipozyme TL IM) and Candida antarctica (Novozym 435), are frequently used in enzymatic FAME production. nih.govthescipub.com The efficiency of these enzymes can be a limiting factor due to cost and reaction time, but research into enzyme improvement and immobilization aims to make the process more economically competitive. mdpi.commdpi.com

O-Methyltransferases: In de novo biosynthesis pathways engineered in microorganisms, O-methyltransferases play a direct role in creating FAMEs from free fatty acids (FFAs). A notable example is the Juvenile Hormone Acid O-Methyltransferase (JHAMT) from the fruit fly Drosophila melanogaster (DmJHAMT). nih.govnih.gov This enzyme catalyzes the methylation of FFAs using S-adenosyl-L-methionine (SAM) as the methyl donor, a process that bypasses the need for toxic methanol (B129727). nih.govnih.gov Other fatty acid O-methyltransferases (FAMTs), such as one from Mycobacterium marinum, have also been successfully used in engineered E. coli to produce FAMEs. nih.gov

The production of FAMEs is fundamentally linked to the cell's native fatty acid biosynthesis pathway. This pathway provides the necessary fatty acid precursors.

The process begins with the precursor molecule acetyl-CoA. nih.govnih.gov Through a series of enzymatic reactions, acetyl-CoA is converted to malonyl-CoA, which then enters an iterative cycle of elongation. nih.govresearchgate.net In this cycle, the growing fatty acid chain is attached to an Acyl Carrier Protein (ACP), forming an acyl-ACP intermediate. nih.govresearchgate.net

To channel these intermediates toward FAME production, the following steps are typically engineered into the host microorganism:

Hydrolysis: A thioesterase enzyme is introduced to cleave the fatty acid from the acyl-ACP, releasing a free fatty acid (FFA). nih.govnih.gov The choice of thioesterase can influence the chain length of the resulting FFA. nih.gov

Activation (optional): In some pathways, the FFA is activated to a fatty acyl-CoA by an acyl-CoA synthetase. nih.govfrontiersin.org

Esterification: The FFA (or fatty acyl-CoA) is then converted into a FAME by an O-methyltransferase or a wax ester synthase, respectively. nih.govnih.govresearchgate.net

The efficiency of this entire pathway, or metabolic flux, is dependent on the coordinated action of these enzymes and the availability of precursors like acetyl-CoA and the methyl donor SAM. nih.govnih.gov

Cyanobacteria are particularly attractive hosts for FAME production because they are photosynthetic, meaning they can produce these compounds directly from CO2 and sunlight. frontiersin.orgdiva-portal.orgnih.gov This eliminates the need for sugar-based feedstocks that might compete with food supplies. diva-portal.org

Species like Synechocystis sp. PCC 6803 and Synechococcus elongatus PCC 7942 have been successfully engineered to produce a range of biofuels and chemicals, including FAMEs. nih.govresearchgate.netdiva-portal.org A key advantage of using cyanobacteria is that in some engineered systems, the produced FAMEs are naturally secreted out of the cell. nih.gov This simplifies the recovery process, as the product can be collected from the surrounding medium without the need for costly cell harvesting and biomass processing. nih.gov

To achieve commercially viable production levels, microorganisms must be genetically optimized. Metabolic engineering strategies focus on maximizing the flow of carbon toward the desired FAME product while minimizing its diversion into competing pathways.

Key optimization strategies include:

Blocking Competing Pathways: To prevent the carbon from being used for other cellular processes, competing metabolic pathways are often disabled. This can involve deleting genes responsible for β-oxidation (fatty acid degradation) or those that incorporate fatty acids into the cell membrane. diva-portal.orgresearchgate.net

Optimizing Enzyme Expression: The levels of the introduced biosynthetic enzymes must be carefully balanced. Using strong, inducible promoters and optimizing ribosome binding sites (RBS) can ensure that the enzymes are expressed at the right levels to maximize pathway flux without overburdening the cell. nih.gov

Process Optimization: Beyond genetic modifications, optimizing reaction conditions such as temperature, methanol-to-oil ratio, and catalyst concentration can significantly improve FAME yields in both enzymatic and whole-cell systems. mdpi.comijcce.ac.irtandfonline.com Advanced computational methods, including genetic algorithms and artificial neural networks, are increasingly being used to predict the optimal parameters for biodiesel production. mdpi.comtandfonline.commdpi.com

Through these combined strategies, researchers have been able to achieve significant improvements in FAME production. For instance, by engineering E. coli with a potent methyltransferase and optimizing precursor supply, FAME titers were increased 35-fold over previous attempts, reaching 0.56 g/L. nih.gov In cyanobacteria, promoter and RBS optimization led to FAME production of up to 120 mg/L in 10 days. nih.gov

Data Tables

Table 1: Key Enzymes in FAME Biosynthesis

Enzyme ClassSpecific Enzyme ExampleSource OrganismFunction in FAME PathwayCitation
O-Methyltransferase Juvenile Hormone Acid O-Methyltransferase (DmJHAMT)Drosophila melanogasterMethylates free fatty acids using SAM as a methyl donor. nih.gov, nih.gov
Lipase (B570770) Lipozyme TL IMThermomyces lanuginosusCatalyzes transesterification of triglycerides to FAMEs. nih.gov, thescipub.com
Thioesterase 'UcFatB1Umbellularia californicaCleaves acyl-ACP to release free fatty acids. nih.gov
SAM Synthetase MetKEscherichia coliSynthesizes S-adenosylmethionine (SAM), the methyl donor. nih.gov
Acetyl-CoA Carboxylase Acc1Saccharomyces cerevisiaeCatalyzes the first committed step in fatty acid synthesis. frontiersin.org

Table 2: Engineered Microorganisms for FAME Production

MicroorganismKey Engineering StrategyAchieved TiterCitation
Synechocystis sp. PCC 6803 Expression of DmJHAMT and 'UcFatB1; promoter and RBS optimization.120 mg/L nih.gov
Escherichia coli Expression of DmJHAMT; overexpression of SAM synthetase; medium-chain fatty acid production.0.56 g/L nih.gov
Saccharomyces cerevisiae Overexpression of acetyl-CoA carboxylase (ACC1).8.2 mg/L (FAEEs) frontiersin.org

Plant Biosynthesis of Volatile Methyl Esters

Precursor Amino Acid Metabolism and Ester Formation

The biosynthesis of volatile methyl esters in plants is intricately linked to the metabolism of amino acids, which serve as fundamental precursors for a wide array of aroma compounds. researchgate.net The catabolism of specific amino acids, including branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine, as well as aromatic amino acids such as phenylalanine, gives rise to a variety of volatile organic compounds, including aldehydes, alcohols, and esters. frontiersin.org These compounds are crucial contributors to the characteristic aroma and flavor profiles of many fruits and flowers. usda.gov

The metabolic pathway from amino acids to esters involves a series of enzymatic steps:

Transamination or Deamination : The initial step involves the removal of the amino group from the precursor amino acid. This is typically catalyzed by aminotransferase (or transaminase) enzymes, which convert the amino acid into its corresponding α-keto acid. frontiersin.orgencyclopedia.pub For instance, L-phenylalanine is converted to trans-cinnamic acid by the enzyme L-phenylalanine ammonia-lyase (PAL), which is a key entry point into the phenylpropanoid pathway. frontiersin.orgrsc.org

Decarboxylation : The resulting α-keto acid is then decarboxylated, a reaction that removes a carboxyl group and produces an aldehyde. frontiersin.org This step is often a rate-limiting factor in the synthesis of certain esters. frontiersin.org

Reduction : The aldehyde can then be reduced to its corresponding alcohol by the action of alcohol dehydrogenases (ADH). frontiersin.org

Esterification : The final step is the formation of the ester, which is catalyzed by alcohol acyltransferases (AATs). frontiersin.orgnih.gov These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to the alcohol generated in the previous step. nih.govnih.gov The specific combination of alcohol and acyl-CoA determines the final ester produced. nih.gov For the formation of methyl esters, S-adenosyl-L-methionine (SAM) often serves as the methyl donor in reactions catalyzed by methyltransferases belonging to the SABATH family. nih.govfrontiersin.orgfrontiersin.org

Research has shown that the availability of these amino acid precursors is directly related to the production of volatile esters during fruit ripening. ashs.org For example, in bananas, the accumulation of valine and leucine in the pulp coincides with the formation of branched-chain esters. ashs.org Similarly, studies in melons have highlighted that the primary difference between aromatic and non-aromatic varieties lies in their ability to esterify amino acid-derived volatiles; aromatic varieties contain high levels of esters, while non-aromatic ones accumulate the precursor aldehydes and alcohols. frontiersin.org The supply of precursors, therefore, is a critical factor determining the specific volatile profile of a given plant species or variety. nih.govacs.org

Enantioselectivity in Biosynthetic Pathways

Enantioselectivity is a critical aspect of plant biosynthetic pathways, dictating the specific stereoisomeric form (enantiomer) of a chiral compound that is produced. In the context of volatile methyl esters, the chirality of the final product is often determined by the stereospecificity of the enzymes involved in the biosynthetic cascade, starting from the precursor amino acid. Many biological molecules, including amino acids, are chiral, and enzymes typically exhibit high selectivity for one enantiomer over the other.

The enantiomeric distribution of volatile esters can significantly impact the aroma profile of a plant, as different enantiomers of the same compound can have distinct smells and sensory perception thresholds. researchgate.net The analysis of enantiomeric ratios is therefore essential for understanding flavor biogenesis and for applications in the food and fragrance industries. mdpi.comnih.gov

Several key points illustrate enantioselectivity in these pathways:

Enzyme Specificity : The enzymes that catalyze the various steps in ester biosynthesis, from the initial conversion of the amino acid to the final esterification, can be highly enantioselective. For example, studies on the biosynthesis of coronatine (B1215496), a phytotoxin, revealed that the cyclopropyl (B3062369) amino acid coronamic acid is derived specifically from L-isoleucine, indicating stereospecific enzymatic action. acs.org

Precursor Configuration : The absolute configuration of the final ester is often directly linked to the configuration of its precursor. An enantioselective synthesis of the methyl ester of CPE, an intermediate in coronatine biosynthesis, established that the natural product possesses the (R) configuration, which is consistent with the stereochemistry of its biosynthetic precursors. acs.org

Variable Enantiomeric Ratios : The enantiomeric excess (e.e.), which measures the purity of one enantiomer, can vary significantly between different plant species and even within different tissues of the same plant. For instance, enantioselective gas chromatography has been used to determine the enantiomeric distribution of chiral compounds in the essential oils of various plants, revealing that some compounds are present as nearly pure enantiomers while others are found as racemic or near-racemic mixtures. mdpi.commdpi.com In a study of red wines, the decrease in the concentration of (2R)-2-hydroxy-4-methylpentanoic acid over time was correlated with an increase in its corresponding ethyl ester, demonstrating a stereospecific esterification process during aging. ives-openscience.eu

Novel Pathway Elucidation : Investigating the enantiomeric ratios of metabolites can help uncover novel biosynthetic routes. A study on a beverage fermented with shiitake mushrooms found an unusually high proportion of (R)-methyl 2-methylbutanoate, whereas this ester typically occurs in nature with a high excess of the (S)-enantiomer. researchgate.net This discovery pointed to a unique metabolic capability of the fungus to preferentially esterify the (R)-acid precursor. researchgate.net

The study of enantioselectivity in the biosynthesis of methyl esters is crucial for a complete understanding of plant secondary metabolism and has practical implications for quality control and the biotechnological production of natural flavors and fragrances.

Analytical Techniques and Quantification Methodologies for Methyl Esters

Chromatographic Methods for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of methyl esters, providing powerful tools for their separation, identification, and quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques, each with distinct advantages and applications.

Gas Chromatography (GC) Applications

Gas chromatography is a highly effective technique for the analysis of volatile compounds like methyl esters. restek.comscioninstruments.com The process involves vaporizing the sample and separating its components in a gaseous mobile phase through a stationary phase within a column. restek.comscioninstruments.com For fatty acid analysis, they are often converted to fatty acid methyl esters (FAMEs) to increase their volatility and thermal stability, making them suitable for GC analysis. restek.comscioninstruments.coms4science.at

Gas chromatography with a flame ionization detector (GC-FID) is a widely used and robust method for the quantitative analysis of fatty acid methyl esters (FAMEs). s4science.atperkinelmer.com This technique is valued for its high sensitivity, wide linear range, and reliability in determining the concentration of various FAMEs in a sample. nih.govsciopen.com

Key Principles and Findings:

High Sensitivity and Accuracy: GC-FID is known for its ability to detect FAMEs at low concentrations, making it suitable for analyzing samples with complex fatty acid profiles. perkinelmer.comnih.gov Studies have demonstrated the high accuracy and reproducibility of GC-FID for quantifying FAMEs in various matrices, including edible oils and food products. s4science.atperkinelmer.com

Method Validation: The accuracy of GC-FID methods is often validated using primary reference standards. For instance, the analysis of corn oil FAMEs showed high accuracy for predominant esters like methyl oleate (B1233923) and methyl linoleate (B1235992), with relative standard deviations (RSDs) for all individual FAMEs below 5%. sigmaaldrich.com

Quantitative Analysis: Quantification is typically achieved by comparing the peak areas of the analytes to those of an internal or external standard. s4science.atscioninstruments.com The use of an internal standard helps to correct for variations in injection volume and detector response. scioninstruments.com Calibration curves constructed with standard FAME solutions demonstrate a linear detector response over a specific concentration range. sigmaaldrich.comresearchgate.net

Column Selection: The choice of the GC column is critical for achieving good separation of FAMEs. Columns with polyethylene (B3416737) glycol (PEG) stationary phases, such as Omegawax and Carbowax, are commonly used for the analysis of saturated and unsaturated FAMEs. restek.comsigmaaldrich.com

Table 1: GC-FID Method Parameters for FAME Analysis in Edible Oils

ParameterValue
Column Elite-2560 (PerkinElmer) or similar
Injector Capillary Injector
Detector Flame Ionization Detector (FID)
Carrier Gas Helium or Hydrogen
Oven Temperature Program Optimized for fast analysis and high reproducibility

This table presents typical parameters for GC-FID analysis of FAMEs, which can be adjusted based on the specific sample and analytical goals. s4science.atperkinelmer.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the identification power of mass spectrometry. nih.govacs.org It is extensively used for both the qualitative identification and quantitative analysis of methyl esters. nih.govnih.gov

Key Principles and Findings:

Identification: The mass spectrometer provides detailed structural information by fragmenting the eluted compounds and generating a unique mass spectrum for each component. csic.esnaturalspublishing.com This mass spectrum acts as a "fingerprint" that can be compared to spectral libraries for confident compound identification. acs.orgnaturalspublishing.com

Quantification: For quantitative analysis, GC-MS can operate in different modes. Total ion current (TIC) mode sums the ion currents of all mass fragments, while selected ion monitoring (SIM) mode focuses on specific fragment ions characteristic of the target analyte. nih.govnih.gov SIM mode offers enhanced sensitivity and selectivity, which is particularly advantageous for analyzing complex biological samples where co-elution of compounds can occur. nih.govnih.gov

Comparison with GC-FID: While GC-FID has traditionally been the workhorse for FAME quantification, GC-MS offers the significant advantage of providing structural confirmation alongside quantitative data. nih.gov Studies comparing the two techniques have shown that the quantitative performance of GC-MS is comparable to that of GC-FID, making it a powerful alternative, especially when dealing with complex matrices. nih.govijastnet.com

Method Development: A rapid GC-MS method using a short, polar cyano-column has been developed for the determination of FAMEs, achieving separation of positional and geometric isomers in under 20 minutes. nih.gov This method also allows for the quantification of conjugated linoleic acid (CLA) isomers by adjusting the derivatization temperature to prevent isomerization. nih.gov

Table 2: Comparison of GC-FID and GC-MS for FAME Analysis

FeatureGC-FIDGC-MS
Primary Use QuantificationIdentification and Quantification
Selectivity LowerHigher (especially in SIM mode)
Sensitivity HighHigh (especially in SIM mode)
Compound Identification Based on retention timeBased on mass spectrum and retention time
Cost LowerHigher
Complexity SimplerMore complex

This table provides a comparative overview of the key features of GC-FID and GC-MS for the analysis of fatty acid methyl esters. nih.govijastnet.com

Enantioselective gas chromatography-mass spectrometry is a specialized technique used for the separation and analysis of chiral compounds, which are molecules that are non-superimposable mirror images of each other (enantiomers). nih.govoup.com For methyl esters with stereogenic centers, this method allows for the determination of the enantiomeric distribution. nih.gov

Key Principles and Findings:

Chiral Stationary Phases: The separation of enantiomers is achieved by using a chiral stationary phase (CSP) in the GC column. nih.govoup.com These CSPs, often based on cyclodextrins, interact differently with each enantiomer, leading to different retention times and thus their separation. researchgate.netgcms.cz

Analysis of Chiral Fatty Acids: This technique has been successfully applied to determine the enantiomeric distribution of anteiso-fatty acids (aFA) in food samples. nih.gov After derivatization to their methyl esters, the enantiomers of a15:0 and a17:0 were separated and quantified, revealing the dominance of the (S)-enantiomer in both neutral and polar lipid fractions. nih.gov

Derivatization: In some cases, derivatization with a chiral reagent is employed to form diastereomers, which can then be separated on a standard achiral GC column. nih.gov

Applications in Flavor and Fragrance Analysis: Enantioselective GC is crucial in the analysis of flavors and fragrances, as the different enantiomers of a chiral compound can have distinct odors. oup.comtandfonline.com

Table 3: Chiral Selectors for Enantioselective GC of Methyl Esters

Chiral SelectorApplication Example
Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrinSeparation of anteiso-fatty acid methyl ester enantiomers
Permethylated β-cyclodextrinSeparation of mandelic acid methyl ester enantiomers
Cydex-BChiral separation of cis-permethrinic acid methyl ester

This table lists some examples of chiral stationary phases and their applications in the enantioselective GC analysis of chiral methyl esters. nih.govresearchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is another versatile chromatographic technique used for the separation and quantification of methyl esters. researchgate.netnih.gov Unlike GC, HPLC is not limited by the volatility of the analyte and can be performed at room temperature, which is advantageous for thermally sensitive compounds.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of methyl esters. nih.govtandfonline.com In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.govtandfonline.com

Key Principles and Findings:

Separation Mechanism: The separation is based on the differential partitioning of the methyl esters between the stationary and mobile phases. The elution order can be manipulated by changing the composition of the mobile phase. nih.gov

Detection: A UV detector is often used for the detection of unsaturated methyl esters, which absorb UV light at specific wavelengths (e.g., 192 nm or 205 nm). researchgate.netnih.gov For saturated esters that lack a UV chromophore, an evaporative light-scattering detector (ELSD) can be employed. nih.gov

Method Development: HPLC methods have been developed for the simultaneous determination of various lipid classes, including fatty acid methyl esters, in a single run. researchgate.netscielo.br Gradient elution, where the mobile phase composition is changed during the analysis, is often used to achieve better separation of complex mixtures. researchgate.netscielo.br

Quantitative Analysis: Similar to GC, quantification in HPLC is achieved by comparing the peak areas of the analytes to those of standards. researchgate.nettandfonline.com HPLC methods for FAME analysis have shown good linearity, repeatability, and sensitivity. researchgate.nettandfonline.com

Table 4: HPLC Method Parameters for FAME Analysis

ParameterValue
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water mixtures
Detector UV or Evaporative Light-Scattering Detector (ELSD)
Flow Rate Typically 1-2 mL/min
Column Temperature Often controlled to ensure reproducibility

This table outlines typical parameters for the HPLC analysis of FAMEs, which can be tailored to the specific analytical requirements. researchgate.netnih.govtandfonline.com

Internal Standard Methodologies in Quantitative Analysis

In the quantitative analysis of fatty acid methyl esters (FAMEs), the use of an internal standard (IS) is a crucial methodology to ensure accuracy and correct for variations in the analytical process. nrel.gov An internal standard is a known amount of a compound that is added to the sample before analysis. nrel.govnrel.gov This compound should be similar in chemical properties to the analytes of interest but not naturally present in the sample. nrel.govnih.gov The IS helps to correct for variability in extraction, derivatization, and instrument response. nrel.govnrel.gov

A common choice for an internal standard in FAME analysis is an odd-chain fatty acid methyl ester, such as methyl heptadecanoate (C17:0) or heneicosanoic acid methyl ester (C21:0), as these are typically not found in most biological samples. nrel.govwhoi.eduscispace.com For instance, a procedure for determining total lipids as FAMEs in algal biomass utilizes an odd-chain fatty acid like C13:0 methyl ester as the internal standard. nrel.gov This standard is transesterified along with the sample lipids, and the resulting FAMEs are quantified by gas chromatography. nrel.gov

The amount of internal standard added is critical for accurate quantification. It is generally recommended to add the internal standard in a concentration that falls within the range of the concentrations of the individual fatty acids in the sample. researchgate.net For example, one recommendation is to use 1 ml of an internal standard solution (10 mg of IS in 50 ml of methanol) for 1 g of oil sample. researchgate.net Another suggestion is to add the internal standard at about 5% of the total lipid amount being methylated. researchgate.net

Different types of internal standards can be employed depending on the analytical technique. For GC-FID analysis, fatty acid ethyl esters (FAEE) of odd-numbered fatty acids have been investigated as suitable internal standards. nih.govacs.org These FAEEs elute at different times than the corresponding FAMEs, minimizing co-elution issues. nih.govacs.org For GC-MS analysis, trideuterium-labeled methyl esters (d3-FAME) can be used. nih.govacs.org These co-elute with the non-labeled FAMEs but can be distinguished by their different mass-to-charge ratios in the mass spectrometer. nih.govacs.org

A multi-internal standard approach can also be implemented to monitor different stages of the analytical process. For example, a three-internal standard system can be used: an alkane to check for complete turnover, a triglyceride of an odd-chain fatty acid to verify complete transesterification, and a FAME to detect any undesired saponification. gcms.cz

Internal Standard Type Analytical Technique Rationale Source
Odd-chain Fatty Acid Methyl Esters (e.g., C13:0, C17:0, C21:0)GC-FID, GC-MSNot naturally present in most samples, similar chemical behavior to target analytes. nrel.govwhoi.eduscispace.com
Fatty Acid Ethyl Esters (FAEE)GC-FID, GC-MSElute separately from FAMEs, minimizing co-elution. nih.govacs.org
Trideuterium-labeled Methyl Esters (d3-FAME)GC-MSCo-elute with FAMEs but are distinguishable by mass spectrometry. nih.govacs.org
Multi-Internal Standard System (Alkane, Triglyceride, FAME)GCMonitors different stages of the analytical process (turnover, transesterification, saponification). gcms.cz

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of fatty acid methyl esters (FAMEs). Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. researchgate.netmdpi.com

In ¹H NMR spectra of FAMEs, characteristic signals can be observed. The terminal methyl group protons typically appear as a triplet around δ 0.8 ppm. rsc.org The protons of the methyl ester group (-OCH₃) give a distinct singlet at approximately δ 3.6 ppm. mdpi.comrsc.org The protons on the carbon alpha to the carbonyl group (acyl protons) are observed as a triplet around δ 2.28-2.35 ppm. mdpi.comrsc.org Olefinic protons (-CH=CH-) in unsaturated FAMEs resonate in the region of δ 5.25–5.38 ppm. mdpi.com The complete transformation of triglycerides to FAMEs can be confirmed by the absence of glyceryl proton signals, which typically appear between δ 4.6 ppm and 5.0 ppm. mdpi.com

¹³C NMR spectroscopy offers a wider chemical shift range (~200 ppm) compared to ¹H NMR, resulting in less signal overlap and providing more refined structural details. bch.roresearchgate.net The carbonyl carbon of the ester group in FAMEs is typically found in the range of 172-178 ppm, with specific values around 174.8-174.9 ppm confirming the ester presence. mdpi.comresearchgate.net The carbon of the methoxy (B1213986) group (-OCH₃) resonates at about 50 ppm. researchgate.net Unsaturated carbons appear in the 124-134 ppm region, while aliphatic carbons are found between 10-35 ppm. researchgate.net ¹³C NMR can also differentiate between saturated and various types of unsaturated fatty acids based on the chemical shifts of the terminal methyl carbon. ilps.org

¹H NMR Chemical Shifts (δ, ppm) Assignment Source
~0.8Terminal methyl group (-CH₃) rsc.org
1.99–2.06Allylic protons (–CH₂-CH=CH-) mdpi.com
2.28–2.35Acyl protons (-CH₂-COO-) mdpi.comrsc.org
2.75–2.77Bis-allylic protons (=HC-CH₂-CH=) mdpi.com
~3.6Methyl ester protons (-OCH₃) mdpi.comrsc.org
5.25–5.38Olefinic protons (-CH=CH-) mdpi.com
¹³C NMR Chemical Shifts (δ, ppm) Assignment Source
10-35Aliphatic carbons researchgate.net
~50Methoxy group carbon (-OCH₃) researchgate.net
124-134Unsaturated carbons researchgate.net
172-178Carbonyl carbon (C=O) mdpi.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable analytical technique for identifying the functional groups present in fatty acid methyl esters (FAMEs), thereby confirming their formation and assessing their quality. ijesd.orgpjoes.com The FTIR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of different chemical bonds. researchgate.net

The most characteristic absorption peak for FAMEs is the C=O stretching vibration of the ester carbonyl group, which appears as a strong band in the region of 1730-1750 cm⁻¹. journalajacr.comamazonaws.comlibretexts.org The presence of this peak is a key indicator of the successful conversion of triglycerides to methyl esters. amazonaws.com

Other important peaks in the FTIR spectrum of FAMEs include:

C-H stretching: Aliphatic symmetric and asymmetric stretching vibrations of CH₂ groups are observed as intense sharp peaks around 2854 cm⁻¹ and 2924 cm⁻¹, respectively. amazonaws.com

CH₃ bending: The asymmetric bending of the methyl group (-CH₃) is found around 1436-1446 cm⁻¹. ijesd.orgjournalajacr.com

O-CH₃ stretching: The stretching of the methoxy group is characteristic of biodiesel and appears around 1196-1197 cm⁻¹. ijesd.orgjournalajacr.com

C-O stretching: Two strong absorbances in the 1000 to 1300 cm⁻¹ range are due to the C-O portion of the ester group. libretexts.org

The "fingerprint" region, typically between 900 and 1500 cm⁻¹, contains a complex pattern of peaks that can be used to distinguish between the starting oil and the resulting FAMEs. ijesd.org For example, the disappearance of peaks associated with the glycerol (B35011) group (e.g., O-CH₂ at 1377 cm⁻¹) and the appearance of the methoxy group peak are clear indicators of transesterification. ijesd.org

FTIR Absorption Band (cm⁻¹) Vibrational Mode Functional Group Source
2924.15Asymmetric C-H stretchingAliphatic CH₂ amazonaws.com
2854.48Symmetric C-H stretchingAliphatic CH₂ amazonaws.com
1730-1750C=O stretchingEster Carbonyl journalajacr.comamazonaws.comlibretexts.org
1436-1446Asymmetric bendingMethyl (CH₃) ijesd.orgjournalajacr.com
1196-1197O-CH₃ stretchingMethoxy ijesd.orgjournalajacr.com
1000-1300C-O stretchingEster libretexts.org

Determination of Total Lipid Content as Fatty Acid Methyl Esters

The determination of total lipid content is frequently expressed as the total amount of fatty acid methyl esters (FAMEs) that can be derived from the sample. nrel.govnrel.gov This approach provides an accurate reflection of the potential fuel yield from a biomass source, such as microalgae, and is a crucial metric for evaluating its biofuel potential. nrel.govnih.gov

A common and robust method for this determination is in situ transesterification. nrel.govnih.gov This single-step procedure involves directly treating the whole biomass with a reagent, typically an acid catalyst like hydrochloric acid (HCl) in methanol, which simultaneously extracts and converts the lipids to FAMEs. nrel.govnih.gov This method eliminates the need for a separate, often variable, lipid extraction step. nrel.govnih.gov The traditional solvent-based extraction methods can lead to either an overestimation or underestimation of the lipid content, whereas the whole biomass transesterification reflects the true fuel potential. nih.gov

The process of acid-catalyzed transesterification involves the transfer of a methyl group from methanol to the acyl chains of the lipids (e.g., triacylglycerols, phospholipids). nrel.govnrel.gov This reaction breaks the ester bond between the fatty acids and the glycerol backbone, forming FAMEs and free glycerol. nrel.govnrel.gov The resulting FAMEs are then extracted into a nonpolar solvent like hexane, leaving the more polar compounds behind. nrel.govnrel.gov

Computational Studies and Molecular Modeling of Methyl Esters

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to predict the geometric, electronic, and thermodynamic properties of molecules with a high degree of accuracy.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy, thereby predicting the most stable three-dimensional structure. nsf.gov For methyl esters, methods like Density Functional Theory (DFT) are frequently utilized to achieve this. For instance, the geometry of 2-oxovaleric acid, methyl ester has been optimized using DFT calculations, providing detailed information on bond lengths and angles. pnrjournal.comresearchgate.net

These calculations reveal crucial structural parameters. For example, in one study, the calculated bond length for the C=O group in a methyl ester was found to be approximately 1.293 Å, while the C-O single bond was about 1.286 Å. pnrjournal.com The bond angles are also determined, with the O=C-O angle being a key parameter in defining the ester group's geometry. pnrjournal.com

Electronic structure analysis, often performed concurrently with geometry optimization, provides insights into the distribution of electrons within the molecule. This includes the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of the molecule. pnrjournal.comresearchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, such as hyperconjugation effects within the methyl ester moiety. umanitoba.ca

Table 1: Selected Optimized Geometrical Parameters for a Methyl Ester Derivative

Parameter Bond/Angle Calculated Value (DFT)
Bond Length C=O 1.293 Å
Bond Length C-O 1.286 Å
Bond Length O-CH3 1.435 Å
Bond Angle O=C-O 125.7°
Bond Angle C-O-CH3 115.9°

Note: The data presented are representative values from quantum chemical calculations of a specific methyl ester and may vary for different molecules.

Quantum chemical calculations are also powerful tools for predicting the thermochemical properties of methyl esters. Thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity can be calculated from the vibrational frequencies obtained from frequency calculations performed on the optimized geometry. researchgate.net These theoretical values are often in good agreement with experimental data and are invaluable for understanding the energetics of reactions involving methyl esters.

For example, the standard enthalpy of vaporization (ΔvapH°) and fusion (ΔfusH) for various fatty acid methyl esters have been determined and are crucial for chemical engineering applications. researchgate.netnist.govnist.gov Theoretical studies can also predict the potential energy surface of a molecule, identifying different conformers and the energy barriers between them. umanitoba.ca This is particularly important for flexible molecules like long-chain methyl esters, where multiple low-energy conformations can exist. acs.org

Table 2: Theoretical Thermochemical Data for Selected Methyl Esters

Compound Formula Enthalpy of Vaporization (kJ/mol) Enthalpy of Fusion (kJ/mol)
Methyl decanoate C11H22O2 62.3 ± 1.3 33.1 ± 0.4
Methyl stearate (B1226849) C19H38O2 96.1 ± 2.0 66.0 ± 0.7

Note: Data are based on a combination of experimental and computational estimations. nist.govnist.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This allows for the study of the time-dependent behavior of molecules, including their interactions and conformational changes. nih.gov

MD simulations are extensively used to investigate the interactions between methyl esters and proteins, particularly enzymes. These simulations can reveal the specific binding modes of a methyl ester within the active site of an enzyme and identify the key amino acid residues involved in the interaction. acs.orgnih.gov For instance, MD simulations have been employed to study the binding of substrates to enzymes like dipeptidyl-peptidase III, providing insights into the conformational changes that occur upon ligand binding. nih.gov

The stability of the enzyme-ligand complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. acs.org Furthermore, the binding free energy, which is a measure of the affinity between the ligand and the protein, can be calculated using methods such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. nih.gov These calculations can decompose the binding energy into contributions from different types of interactions, such as van der Waals and electrostatic interactions. nih.gov

MD simulations are also a powerful tool for studying the conformational flexibility of methyl esters. nih.gov For long-chain methyl esters, which are components of biodiesel, understanding their conformational behavior is crucial for predicting their physical properties. researchgate.net Simulations can track the dihedral angles along the alkyl chain to analyze the population of trans and gauche conformers. figshare.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org It is widely used in drug discovery and materials science to screen for potential ligands for a target receptor. In the context of methyl esters, docking studies are often employed to predict their binding affinity and mode of interaction with enzymes or other biological macromolecules. mdpi.comtandfonline.com

The process involves generating a large number of possible conformations of the ligand (the methyl ester) within the binding site of the receptor (e.g., an enzyme) and then scoring these poses based on a scoring function that estimates the binding affinity. rsc.org For example, molecular docking has been used to study the interaction of fatty acid methyl esters with lipases to understand the substrate specificity of these enzymes. tandfonline.com The results of docking studies can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. mdpi.com

In a study on the antifungal activity of novel galactopyranoside esters, molecular docking was used to rationalize their higher antifungal potential by examining their binding to sterol 14α-demethylase. mdpi.com The docking scores indicated stronger binding for the ester derivatives compared to the native ligand, supporting the experimental findings. mdpi.com Similarly, docking studies on phytochemicals, including linolelaidic acid methyl ester, have been used to predict their binding affinities to key herbicide-related enzymes, highlighting their potential as natural biocontrol agents. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
2-oxovaleric acid, methyl ester
Fatty acid methyl esters
Methyl cyanoacetate
Methyl decanoate
Methyl stearate
Galactopyranoside esters

Computational Studies on Electron Transport in Methyl Ester Derivatives

Computational methods are also pivotal in materials science for studying the electronic properties of organic molecules. For methyl ester derivatives, particularly in the context of organic photovoltaics and electronics, understanding electron transport is crucial. researchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com It allows researchers to determine key parameters that govern electron transport, such as electronic coupling matrix elements, reorganization energies, and activation energies. researchgate.net These calculations are essential for predicting how efficiently electrons can move through a material. researchgate.netacs.org

A prominent example is acs.orgacs.org-phenyl-C61-butyric acid methyl ester (PCBM), a fullerene derivative widely used in organic solar cells. researchgate.net Extensive computational studies on PCBM have been performed to understand the electron transport mechanism in its crystalline and amorphous forms. researchgate.net These studies calculate orbital couplings and electron transfer rates using frameworks like the Marcus and Landau-Zener theories. researchgate.net Such theoretical work helps explain experimental observations, like the impact of molecular packing and material miscibility on charge mobility. researchgate.net

Table 3: Computationally Derived Parameters for Electron Transport in Methyl Ester Derivatives
Compound/SystemComputational MethodCalculated ParameterSignificanceReference
PCBM and ThCBMDFT, Semi-empiricalOrbital couplings, site energies, reorganization energiesUsed to evaluate electron transfer rates. researchgate.net
Methyl and Ethyl NitrateAb initio (HF, MP2, B3LYP)Conformational energies (trans vs. gauche)Parameterization of force fields for energetic materials. dtic.mil
2MPAEMA PolymerDFT/B3LYPHOMO–LUMO gap (4.954 eV)Implies enhanced charge-transport potential. acs.org
BPD on Au(111) surfaceDFT, Green's functional formalismCurrent-Voltage (I-V) curveModels effect of structural changes on electron transport. nih.gov

Biological Activity and Molecular Mechanisms of Methyl Esters Non Clinical Focus

Interaction with Molecular Targets and Biochemical Pathways

Methyl esters can modulate various biochemical pathways through direct interaction with key proteins, such as enzymes and receptors. This modulation can lead to a cascade of downstream effects, influencing cellular functions.

Methyl esters have been shown to interact with and modulate the activity of several enzymes, acting as either inhibitors or modulators. This interaction is highly dependent on the specific structure of the methyl ester and the active site of the enzyme.

Certain methyl esters of nonsteroidal anti-inflammatory drugs (NSAIDs) have been investigated for their selectivity in inhibiting cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are involved in the synthesis of prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. elsevierpure.com

Research has shown that derivatization of the carboxylate moiety of some NSAIDs into methyl esters can alter their selectivity towards COX-2. For example, in the indomethacin (B1671933) series, ester derivatives have demonstrated potent and selective COX-2 inhibition. nih.gov The selectivity of these esters can be highly sensitive to the nature and position of substituents on the aromatic rings. nih.gov For instance, a 2-methylmercaptophenyl ester of an indomethacin analog was found to be over 1,100-fold selective as a COX-2 inhibitor, whereas its 4-methylmercaptophenyl isomer was only 8-fold selective. nih.gov

Table 1: COX-2 Selectivity of Indomethacin Ester Analogs
CompoundModificationCOX-2 Selectivity (Fold)Reference
Indomethacin Analog2-methylmercaptophenyl ester>1,100 nih.gov
Indomethacin Analog4-methylmercaptophenyl ester8 nih.gov

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications related to hyperpigmentation. nih.govtandfonline.com Several studies have explored the potential of various methyl esters as tyrosinase inhibitors.

A series of cinnamic acid-eugenol esters were synthesized and evaluated for their tyrosinase inhibitory activity. mdpi.com One particular compound, referred to as c27 in the study, demonstrated potent tyrosinase inhibition with an IC50 value of 3.07 ± 0.26 μM, which was approximately 4.6-fold stronger than the positive control, kojic acid (IC50: 14.15 ± 0.46 μM). mdpi.com Kinetic studies revealed that this compound acts as a reversible mixed-type inhibitor of tyrosinase. mdpi.com

Other studies have also identified pyrazole (B372694) derivatives containing methyl groups as effective tyrosinase inhibitors. mdpi.com For instance, carbathioamidopyrazole derivatives with a methyl group at the C-3 position of the pyrazole ring showed significant inhibitory properties against tyrosinase. mdpi.com

Table 2: Tyrosinase Inhibitory Activity of Selected Methyl Esters
CompoundIC50 (μM)Inhibition TypeReference
Cinnamic acid-eugenol ester (c27)3.07 ± 0.26Reversible mixed-type mdpi.com
Kojic Acid (Positive Control)14.15 ± 0.46Not Specified mdpi.com
Carbathioamidopyrazole derivative (Compound 4)Reported as twice as effective as kojic acidCompetitive mdpi.com

Methyl esters can also exert their biological effects by binding to and modulating the activity of cellular receptors, thereby influencing downstream signaling pathways.

Fatty acid methyl esters have been identified as naturally occurring transcriptional regulators for members of the peroxisome proliferator-activated receptor (PPAR) family. nih.gov PPARs are nuclear hormone receptors that play crucial roles in the regulation of lipid and glucose metabolism.

In one study, methyl palmitate, a fatty acid methyl ester, was identified as a potent activator of the NUC-1 receptor (a member of the PPAR delta subfamily). nih.gov This activation was observed through a reporter gene assay, indicating that methyl palmitate can bind to the ligand-binding domain of the receptor and initiate a transcriptional response. nih.gov This finding suggests that the formation of fatty acid methyl esters may be a mechanism for controlling the cellular concentrations of fatty acids and for activating metabolic pathways regulated by PPARs. nih.gov

Table 3: Receptor Binding Activity of a Fatty Acid Methyl Ester
Methyl EsterReceptor TargetActivityReference
Methyl palmitateNUC-1 (PPAR delta)Potent activator nih.gov

Enzyme Modulation and Inhibition

Antimicrobial Research of Methyl Esters

In addition to their interactions with mammalian molecular targets, various methyl esters have demonstrated significant antimicrobial properties.

Fatty acid methyl esters (FAMEs) have been a particular focus of antimicrobial research. Studies have shown that FAMEs extracted from various natural sources, such as plants, possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. scielo.brresearchgate.net

For instance, a FAME extract from the mangrove Excoecaria agallocha exhibited significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.125 mg/ml. scielo.br The same extract showed activity against Pseudomonas aeruginosa and Klebsiella pneumoniae with an MIC of 0.5 mg/ml. scielo.br Similarly, hexadecanoic acid methyl ester has been identified as an active compound with antimicrobial effects against clinical pathogenic bacteria. nih.gov

The antibacterial activity of fatty acid methyl esters can be influenced by the structure of the fatty acid chain. A study on n-6, n-7, and n-9 fatty acid methyl esters found that they exhibited significant antimicrobial activity against the oral pathogen Streptococcus mutans. nih.gov Specifically, the methyl esters of linoleic acid, palmitoleic acid, and γ-linolenic acid retained significant killing activity at a concentration of 2.5 μg/mL. nih.gov

Table 4: Antibacterial Activity of Fatty Acid Methyl Esters (FAMEs)
Source/CompoundBacterial StrainMIC (mg/ml)Reference
FAME extract of Excoecaria agallochaBacillus subtilis0.125 scielo.br
Staphylococcus aureus0.125 scielo.br
Pseudomonas aeruginosa0.5 scielo.br
Klebsiella pneumoniae0.5 scielo.br
Linoleic acid methyl esterStreptococcus mutansSignificant killing activity at 2.5 µg/mL nih.gov
Palmitoleic acid methyl esterStreptococcus mutansSignificant killing activity at 2.5 µg/mL nih.gov
γ-Linolenic acid methyl esterStreptococcus mutansSignificant killing activity at 2.5 µg/mL nih.gov

Antifungal Properties

Methyl esters, particularly fatty acid methyl esters (FAMEs), have demonstrated notable antifungal activity against a range of pathogenic fungi in non-clinical studies. Research has shown that FAMEs derived from various vegetable oils, such as soybean, corn, and sunflower, exhibit inhibitory effects against clinically important fungi. researchgate.netscielo.br These esters have shown efficacy against isolates of Paracoccidioides spp., with Minimum Inhibitory Concentration (MIC) values ranging from 15.6 to 500 µg/mL. scielo.br

The antifungal action of these FAMEs is not limited to one genus. For instance, sunflower FAMEs were effective against Candida glabrata and Candida krusei with an MIC of 15.6 μg/mL, and against Candida parapsilosis with an MIC of 31.2 μg/mL. researchgate.netscielo.br The primary compound believed to be responsible for this activity is methyl linoleate (B1235992), which is often the major component in these FAME mixtures. researchgate.netscielo.br When tested individually, methyl linoleate showed antifungal activity against P. brasiliensis with an MIC of 62.5 µg/mL. scielo.br Further studies on FAMEs isolated from Linum usitatissimum (flaxseed) oil confirmed their inhibitory effect against toxigenic fungi like Aspergillus flavus and Aspergillus ochraceus. nih.gov Similarly, the methyl ester of hexadecanoic acid, isolated from the leaves of Annona muricata, was found to be highly effective against Alternaria solani and Aspergillus erithrocephalus. biotech-asia.org FAMEs from the mangrove plant Excoecaria agallocha also showed broad-spectrum antifungal activity, with MIC values as low as 0.5 mg/ml for several Candida species. scielo.br

Table 1: Antifungal Activity of Various Methyl Esters

Fungal Strain Methyl Ester Source/Compound Minimum Inhibitory Concentration (MIC)
Paracoccidioides spp. Soybean, Corn, Sunflower FAMEs 15.6-500 µg/mL
Candida glabrata Sunflower FAMEs 15.6 µg/mL
Candida krusei Sunflower FAMEs 15.6 µg/mL
Candida parapsilosis Sunflower FAMEs 31.2 µg/mL
P. brasiliensis Methyl linoleate 62.5 µg/mL
Candida albicans Excoecaria agallocha FAMEs 0.5 mg/mL

Antioxidant Activity Investigations

Investigations into the antioxidant properties of methyl esters have revealed significant potential in scavenging free radicals. scielo.br Fatty acid methyl esters (FAMEs) derived from vegetable oils have demonstrated a concentration-dependent inhibitory effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. scielo.br In comparative studies, these FAMEs showed better radical-scavenging activity and lower IC50 values than Butylated hydroxytoluene (BHT), a common synthetic antioxidant. scielo.br

The antioxidant capacity of FAMEs is often attributed to the presence of unsaturated methyl esters, such as methyl oleate (B1233923) and methyl linoleate. scielo.br For example, FAMEs extracted from the seed of Sabal causiarum showed more significant antioxidant activity (IC50 of 0.19 ± 0.31 mg/mL) than the standard antioxidant α-tocopherol (IC50 of 0.25 ± 0.4 mg/mL), suggesting a potential synergistic action of the fatty acids present. japsonline.com Gas chromatography-mass spectrometry (GC-MS) analysis of various plant extracts has identified several methyl esters, including hexadecanoic acid methyl ester, 9,12-octadecadienoic acid methyl ester, and 11-octadecenoic acid (Z)- methyl ester, as major bioactive compounds with reported antioxidant properties. nih.gov Studies on FAMEs from Handroanthus impetiginosus seeds also confirmed significant antioxidant potential, with methyl palmitate, methyl linoleate, and methyl oleate being the major identified compounds. nih.gov

Table 2: Antioxidant Activity of Methyl Esters

Methyl Ester Source Assay Result (IC50) Standard Compound Standard Result (IC50)
Soybean, Corn, Sunflower FAMEs DPPH 1.86-9.42 µg/mL BHT >10 µg/mL

Anti-inflammatory Pathways and Mechanisms

Methyl esters have been shown to exert anti-inflammatory effects through various molecular pathways in non-clinical models. Methyl palmitate, a common fatty acid methyl ester, has demonstrated the ability to decrease inflammation by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). researchgate.netnih.gov Its mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net By preventing the translocation of NF-κB into the nucleus, methyl palmitate effectively downregulates the expression of genes responsible for producing these inflammatory mediators. researchgate.netnih.gov

Another example is chlorogenic acid methyl ester (CME), which has been shown to have strong anti-inflammatory effects. nih.gov CME markedly inhibits inflammation in various models, such as ear and paw swelling. nih.gov Its mechanism involves blocking the COX-2/NLRP3/NF-κB signaling pathway. nih.gov By inhibiting cyclooxygenase-2 (COX-2) and the NLRP3 inflammasome, and preventing the phosphorylation of NF-κB p65, CME reduces the levels of prostaglandin (B15479496) E2 (PGE2) and IL-1β, key mediators in the inflammatory response. nih.gov Similarly, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester was identified as an anti-inflammatory compound that suppressed inflammation in a mouse ear model. nih.govfao.org These findings highlight that methyl esters can modulate key inflammatory pathways, suggesting their potential as anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Models

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of methyl esters influences their biological activity. These studies in non-clinical models have revealed that even slight molecular modifications can lead to significant changes in potency and selectivity.

One key structural feature investigated is the length of the ester's alkyl chain. For a series of phenolic esters, propyl esters displayed a more pronounced antitumor effect compared to their methyl and octyl analogues, indicating an optimal chain length for cytotoxicity. uc.pt Similarly, modifying the length of the ester group in methyl salicylate (B1505791) can alter its lipophilicity and volatility, which in turn affects its duration of action; replacing the methyl group with a longer ethyl or propyl chain can increase lipophilicity. blogspot.com

The position and nature of substituents on aromatic rings also play a critical role. In a series of substituted benzoic acid esters of 1-methyl-4-piperidinol, SAR analysis showed that lipophilicity and the hydrogen-bond accepting ability of substituents enhanced analgesic potency, while the steric bulk of substituents had a negative correlation with activity. nih.gov In another study on 2-oxoamide inhibitors, the nature of the ester group (methyl, ethyl, or tert-butyl) significantly influenced inhibitory activity against different phospholipase A2 enzymes. nih.gov For instance, tert-butyl esters were found to be better inhibitors than the corresponding methyl and ethyl esters for certain targets. nih.gov These studies demonstrate that factors such as chain length, steric properties, and electronic characteristics are key determinants of the biological activity of methyl esters.

Investigations into Prodrug Potential through Esterification

Esterification is a widely used strategy in medicinal chemistry to create prodrugs, which are inactive compounds that are converted into active drugs within the body. scirp.orgijpsjournal.com Methyl esters are frequently employed in this approach to mask polar functional groups, particularly carboxylic acids, thereby improving a drug's physicochemical properties. tandfonline.comacs.org The primary goal is to enhance lipophilicity, which facilitates passive diffusion across biological membranes like the cell wall. scirp.orgtandfonline.com

The underlying principle is that the uncharged, more lipophilic methyl ester can more easily penetrate cells. tandfonline.com Once inside the cell, ubiquitous intracellular enzymes called esterases hydrolyze the ester bond, releasing the active carboxylic acid drug. tandfonline.comacs.org This strategy can lead to higher intracellular concentrations of the active compound, potentially resulting in greater potency. tandfonline.com

This approach has been successfully applied to various known drugs to modify their pharmacokinetics. tandfonline.com For instance, in vitro studies comparing a parent acid drug with a series of its aliphatic ester prodrugs (methyl, ethyl, and isopropyl) showed that the esters were efficiently converted to the active acid in liver microsomal preparations, while the parent acid itself was resistant to metabolism. nih.gov Such studies are crucial for selecting the optimal ester candidate for further development, as the rate of conversion can vary between different ester types and across species. nih.gov The conversion of a carboxylic acid to a methyl ester is a straightforward chemical transformation that can significantly improve a compound's biological utility by overcoming permeability barriers. tandfonline.com

Environmental Fate and Bioremediation Research of Methyl Esters

Environmental Occurrence and Distribution Studies

Fatty acid methyl esters are introduced into the environment primarily through spills and leaks during production, transportation, and use as biofuel. researchgate.net While methyl esters of fatty acids are not commonly found in nature, fatty acids themselves are ubiquitous as components of cellular membranes in the form of glycerol (B35011) esters. organic-chemistry.org

Upon release, the distribution of FAMEs is governed by their physicochemical properties. They exhibit low aqueous solubility and volatility, which means they are likely to remain as a light non-aqueous phase liquid (LNAPL) in the event of a significant spill, with a relatively limited area of influence. researchgate.net Their insolubility in water also causes them to partition into soil or sediment, reducing their mobility and the likelihood of leaching into groundwater. epa.gov

Studies have shown that the presence of FAMEs in soil and water can vary depending on the proximity to production facilities and transportation routes. In aquatic environments, they tend to accumulate at the lipid-water interface, where they become available for microbial degradation. epa.gov The seasonal variation of fatty acid profiles in soils can impact the analysis of FAMEs, suggesting that environmental conditions play a crucial role in their distribution and persistence. acs.org

Interactive Table: Physicochemical Properties and Environmental Distribution of FAMEs

Property Value Range Environmental Implication
Aqueous Solubility Low Tends to remain as a separate phase in water; partitions to soil and sediment. researchgate.net
Volatility Low Limited atmospheric transport; primarily a soil and water contaminant. researchgate.net
Mobility in Soil Low Reduced leaching potential to groundwater. epa.gov
Partitioning Behavior High affinity for organic matter Accumulates in soil and sediment. epa.gov

Biodegradation Processes of Fatty Acid Methyl Esters (FAMEs)

FAMEs are widely recognized as being readily biodegradable under both aerobic and anaerobic conditions. organic-chemistry.org The fatty acid components of FAMEs are natural products, making them a viable carbon source for a wide array of naturally occurring microorganisms. organic-chemistry.org

In the presence of oxygen, the biodegradation of FAMEs is a rapid process. researchgate.net The initial step involves the enzymatic hydrolysis of the ester bond by esterases, yielding a fatty acid and methanol (B129727). organic-chemistry.org Both of these products are then readily metabolized by microorganisms. organic-chemistry.org The fatty acids undergo a process known as β-oxidation, where two-carbon units are sequentially cleaved to produce acetyl-CoA, which then enters the citric acid cycle for energy production. organic-chemistry.orgresearchgate.net

The rate of aerobic biodegradation can be influenced by several factors, including temperature, nutrient availability, and the specific composition of the FAMEs. Studies have reported that 60-100% of soybean and rapeseed methyl esters can be mineralized to carbon dioxide within 21-28 days under optimal laboratory conditions. organic-chemistry.org The half-life of methyl esters in soil under aerobic conditions can vary, with some studies showing a half-life of around 60 days in de-acclimated soils for longer-chain esters. epa.gov There is often an initial lag phase, suggesting a period of microbial acclimation to the esters. epa.gov

In the absence of oxygen, FAMEs also undergo biodegradation, although typically at a slower rate than in aerobic environments. acs.orginchem.org The initial hydrolysis step to fatty acids and methanol is similar to the aerobic pathway. organic-chemistry.org The subsequent degradation of the fatty acids proceeds through β-oxidation, coupled with anaerobic respiration using alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. organic-chemistry.org

Under methanogenic conditions, the final products of anaerobic biodegradation are methane (B114726) and carbon dioxide. organic-chemistry.org This can be a significant process in environments such as contaminated sediments and landfills. researchgate.net The potential for significant methane generation is a key consideration in the natural attenuation of FAMEs at sites with limited electron acceptors. researchgate.netorganic-chemistry.org

A diverse range of microorganisms, including bacteria, yeasts, and molds, are capable of degrading FAMEs. researchgate.net Analysis of microbial communities in contaminated sites often reveals an enrichment of species known for their ability to produce lipases and esterases, the key enzymes in the initial breakdown of FAMEs. mdpi.comgoogle.com For instance, bacterial strains capable of growing on FAMEs have been found to produce esterases that cleave the methyl ester group. organic-chemistry.org

Fatty acid methyl ester (FAME) analysis is a technique used to characterize microbial community structures in environmental samples by analyzing their fatty acid profiles. acs.orgchemguide.co.uk This method has been instrumental in identifying shifts in microbial populations in response to FAME contamination. Studies have identified specific genera, such as Pseudomonas and Bacillus, as being involved in the degradation of FAMEs. researchgate.net The enzymatic pathways for the complete degradation of the resulting fatty acids are well-established, primarily involving the β-oxidation cycle. organic-chemistry.org

Interactive Table: Key Enzymes in FAME Biodegradation

Enzyme Function Microbial Source
Esterases/Lipases Hydrolysis of the ester bond to form a fatty acid and methanol. organic-chemistry.orgmdpi.com Bacteria, Yeasts, Fungi researchgate.net
Acyl-CoA Synthetase Activation of fatty acids for β-oxidation. Widespread in microorganisms
Acyl-CoA Dehydrogenase First step of the β-oxidation cycle. Widespread in microorganisms
Enoyl-CoA Hydratase Second step of the β-oxidation cycle. Widespread in microorganisms
3-Hydroxyacyl-CoA Dehydrogenase Third step of the β-oxidation cycle. Widespread in microorganisms
Thiolase Final step of the β-oxidation cycle, releasing acetyl-CoA. Widespread in microorganisms

Environmental Impact Assessment of Methyl Ester Production

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling. mdpi.com

Several LCA studies have been conducted on the production of methyl esters, primarily from palm oil. mdpi.com These studies have identified that the most significant environmental impacts are associated with the consumption of fossil fuels, respiratory inorganics, and climate change. mdpi.com The primary contributors to these impacts are the production of the feedstock (e.g., refined, bleached, and deodorized palm stearin), methanol, and the energy (steam and electricity) required for the transesterification process. mdpi.com

Interactive Table: Major Environmental Impact Categories in Methyl Ester Production (from Palm Feedstock)

Impact Category Major Contributing Factors
Fossil Fuel Depletion Energy consumption in feedstock processing and methanol production. mdpi.com
Respiratory Inorganics Emissions from steam and electricity generation. mdpi.com
Climate Change Greenhouse gas emissions from energy use and chemical production. mdpi.com
Ecotoxicity Varies depending on feedstock and production efficiency. researchgate.net

Strategies to mitigate these environmental impacts include the use of renewable energy sources for process heat and electricity, and the potential use of bio-methanol to reduce the reliance on fossil-fuel-derived methanol. mdpi.com The use of waste oils and fats as feedstock can also significantly improve the environmental profile of methyl ester production. researchgate.net

Q & A

Q. What experimental design strategies are most effective for optimizing the synthesis of A-methyl-, methyl ester?

  • Methodological Answer : The Taguchi method and Response Surface Methodology (RSM) are widely used to optimize reaction parameters (e.g., catalyst concentration, molar ratios, temperature). For instance, orthogonal arrays in Taguchi designs reduce experimental runs while identifying dominant factors like catalyst concentration (e.g., KOH at 1.5 wt% in rapeseed methyl ester synthesis) . RSM further refines interactions between variables, such as methanol-to-oil ratios and reaction time, to maximize methyl ester content (%E) .

Q. How can methyl ester purity and yield be reliably quantified in synthesis experiments?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and titration are standard for quantifying purity. GC-MS identifies methyl ester compounds by retention times and fragmentation patterns (e.g., Table 4 in ), while acid-base titration measures free fatty acid content to assess reaction completion . Nuclear magnetic resonance (NMR) spectroscopy is also critical for structural confirmation, particularly for distinguishing ester functional groups (R-CO-OR) .

Q. What are the critical parameters influencing transesterification efficiency for this compound production?

  • Methodological Answer : Catalyst type (homogeneous vs. heterogeneous), alcohol-to-oil molar ratio (e.g., 6:1 for methanol), reaction temperature (optimal 60–65°C), and mixing efficiency (e.g., ultrasonic reactors enhance mass transfer) are pivotal. For example, KOH catalysts at 1.5 wt% achieved 96.7% yield in rapeseed methyl ester synthesis, with catalyst concentration identified as the most significant factor via ANOVA .

Advanced Research Questions

Q. How can researchers resolve contradictions in methyl ester content data across studies using similar feedstocks?

  • Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., moisture content, feedstock purity) or analytical method variations. Cross-validation using multiple techniques (GC-MS, FTIR, NMR) and adherence to standardized protocols (e.g., ASTM D6751 for biodiesel) are essential. For instance, Table 2 in highlights variability in methyl ester compounds from used cooking oil, necessitating normalization against certified reference materials .

Q. What advanced statistical approaches are recommended for analyzing multi-parameter interactions in methyl ester synthesis?

  • Methodological Answer : Multivariate analysis (e.g., Principal Component Analysis) and machine learning models (e.g., artificial neural networks) can dissect non-linear interactions between parameters. For example, RSM in double-pipe static mixer reactors quantified the synergistic effects of reaction time and temperature on %E, with quadratic models achieving R² > 0.95 .

Q. How should researchers validate the reproducibility of this compound synthesis under scaled-up conditions?

  • Methodological Answer : Pilot-scale studies with rigorous process control (e.g., continuous-flow reactors) and real-time monitoring (e.g., in-line FTIR) are critical. Table 3 in demonstrates scalability challenges in palm fatty acid distillate methyl ester production, where ultrasonic reactors improved yield consistency by 12% compared to batch systems. Replicate experiments (n ≥ 3) and uncertainty analysis (e.g., Monte Carlo simulations) further ensure robustness .

Q. What methodologies address byproduct formation during esterification, and how can they be minimized?

  • Methodological Answer : Byproducts like acetic acid and water (from side reactions) can be mitigated via acid neutralization (e.g., NaHCO₃ washing) or molecular sieves for dehydration . Kinetic studies using HPLC or GC-MS track byproduct evolution, while Taguchi optimization reduces their formation by adjusting alcohol excess (e.g., methanol at 20% molar excess) .

Data Interpretation and Reporting Standards

Q. How should conflicting spectral data (e.g., NMR vs. GC-MS) for methyl ester characterization be reconciled?

  • Methodological Answer : Discrepancies may stem from sample preparation (e.g., solvent purity) or instrument calibration. Cross-referencing with literature spectra (e.g., Beilstein database) and spiking experiments with known standards resolve ambiguities. For example, methyl salicylate synthesis required NMR peak integration (δ 3.8 ppm for methoxy groups) alongside GC-MS retention time matching .

Q. What are the best practices for documenting experimental protocols to ensure replicability?

  • Methodological Answer : Follow journal guidelines (e.g., Medicinal Chemistry Research ) to detail reagents (purity, suppliers), instrumentation (model numbers, settings), and step-by-step procedures. Supplemental materials should include raw datasets (e.g., Table 1 in ) and statistical codes. Explicitly report deviations from published methods to aid troubleshooting .

Ethical and Methodological Compliance

Q. How can researchers align methyl ester studies with open-access data policies without compromising proprietary methods?

  • Methodological Answer : Use controlled vocabularies (e.g., IUPAC nomenclature) and deposit non-sensitive data in repositories like Zenodo. Journals like Advanced Journal of Chemistry permit redacted supplementary files, balancing transparency with intellectual property needs. Cite primary sources rigorously to avoid copyright issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.